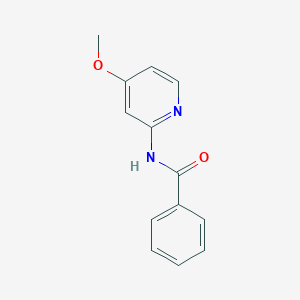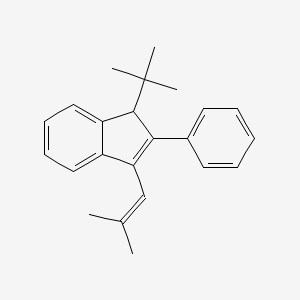![molecular formula C14H16FNO2 B14513875 1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane CAS No. 63385-88-6](/img/structure/B14513875.png)
1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-4-nitrobicyclo[222]octane is a bicyclic organic compound that features a fluorophenyl group and a nitro group attached to a bicyclo[222]octane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core, which can be derived from readily available starting materials such as cyclohexanone and ethylene glycol.
Nitration: The nitro group is introduced via a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various functionalized bicyclo[2.2.2]octane compounds.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-4-nitrobicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
Quinuclidine: Another bicyclic compound with a nitrogen atom in the ring, used as a catalyst and reagent in organic synthesis.
Tropane: A bicyclic compound with a nitrogen atom, known for its use in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific combination of a fluorophenyl group and a nitro group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63385-88-6 |
|---|---|
Fórmula molecular |
C14H16FNO2 |
Peso molecular |
249.28 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4-nitrobicyclo[2.2.2]octane |
InChI |
InChI=1S/C14H16FNO2/c15-12-3-1-11(2-4-12)13-5-8-14(9-6-13,10-7-13)16(17)18/h1-4H,5-10H2 |
Clave InChI |
LHLOTTSQOJQRCY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CC2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14513794.png)
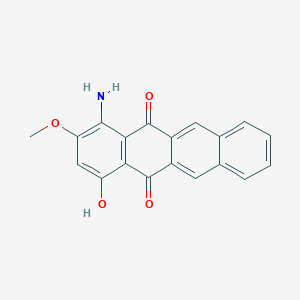
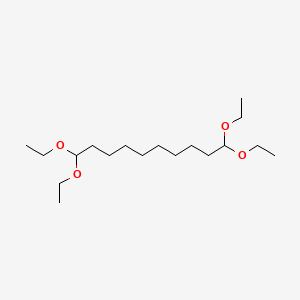
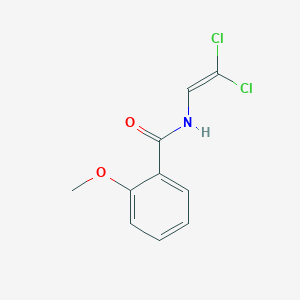
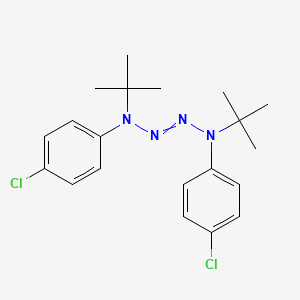
![3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14513834.png)
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)
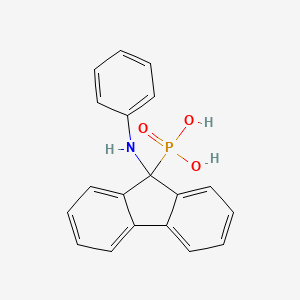
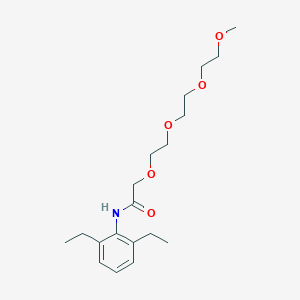

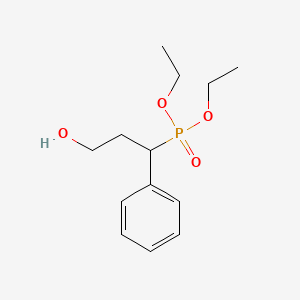
![2-[2-(Piperidine-1-carbonyl)phenyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14513855.png)
